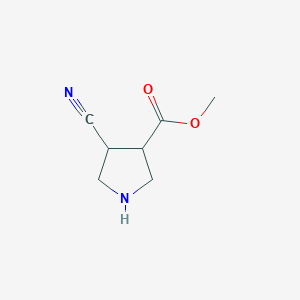
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2S. It belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of an isoxazole ring substituted with a methylthio group and an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-(methylthio)-2-butanone with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isoxazole ring is known for its biological activity, making it a valuable scaffold in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-isoxazol-4-yl)ethanone: Lacks the methylthio group, which may result in different biological activities.
1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: Contains a methoxyphenyl group, which can alter its chemical and biological properties.
([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine: Features an amine group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
1-(5-methyl-3-methylsulfanyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-8-7(6)11-3/h1-3H3 |
InChI-Schlüssel |
NXMILFQAXGQWJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)SC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


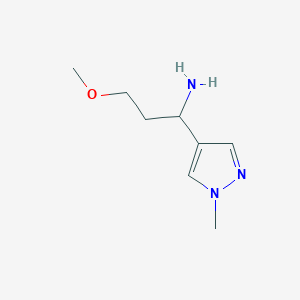
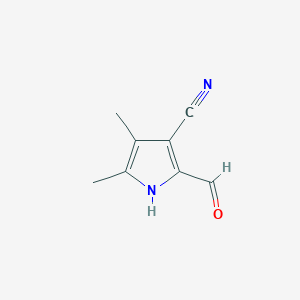
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)

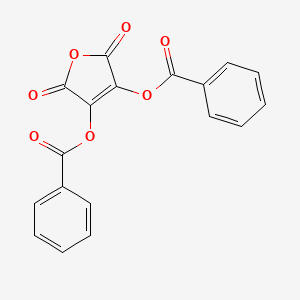

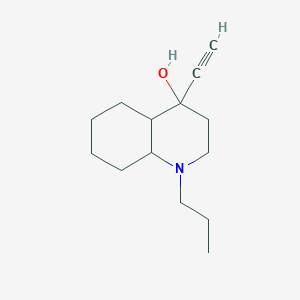

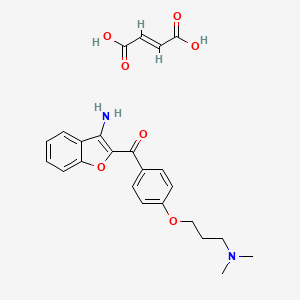

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
